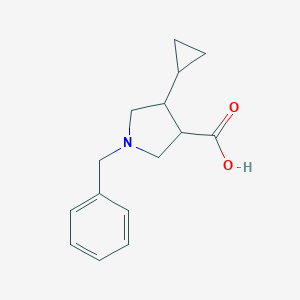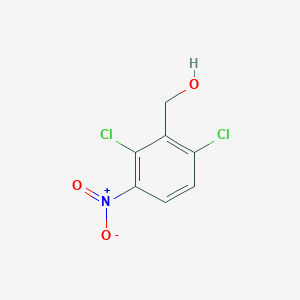
1-(2,2,2-トリフルオロエチル)ピペリジン-4-アミン
概要
説明
1-(2,2,2-Trifluoroethyl)piperidin-4-amine, also known as 1-(2,2,2-trifluoroethyl)piperidine or TFEPA, is an organic compound with the molecular formula C5H10F3N. It is an amine compound with the nitrogen atom at the center of the molecule and three fluorine atoms attached to the nitrogen atom. TFEPA is a colorless liquid with a boiling point of 59 °C and a melting point of -50 °C. It is used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
有機合成中間体
“1-(2,2,2-トリフルオロエチル)ピペリジン-4-アミン”は、有機合成において中間体として頻繁に使用されます . この化合物は、化学反応を促進する能力により、様々な有機化合物の合成に重要な役割を果たします .
医薬品用途
医薬品分野では、この化合物は広く使用されています . これは、様々な薬物の合成に関与し、その化学構造に貢献し、有効性を高めます。
殺ダニ剤開発
この化合物は、新規殺ダニ剤の開発に使用されてきました . 例えば、HNPC-A188の合成に使用されました。HNPC-A188は、優れた殺ダニ活性を示す新規殺ダニ剤です .
殺虫剤開発
“1-(2,2,2-トリフルオロエチル)ピペリジン-4-アミン”は、殺虫剤の開発に潜在的な用途があります . この誘導体は優れた生物活性を示しており、殺虫剤開発の有望な候補となっています .
フルオロアルキル硫黄基の用途
この化合物は、フルオロアルキル硫黄基を含んでおり、植物のダニを駆除するために使用される一部の殺虫剤の重要な構成要素です . この基は、薬物分子の親油性薬物動態特性を大幅に向上させることができます .
片頭痛治療研究
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .
作用機序
Target of Action
It is often used as a building block in the synthesis of various pharmaceutical compounds .
Biochemical Pathways
The compound’s role as a building block suggests it may be involved in a wide range of biochemical reactions, depending on the specific compounds it is used to synthesize .
Result of Action
As a building block in pharmaceutical synthesis, the effects of this compound would largely depend on the specific drugs it is used to create .
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGAYYBQGNJNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585537 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187217-99-8 | |
| Record name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
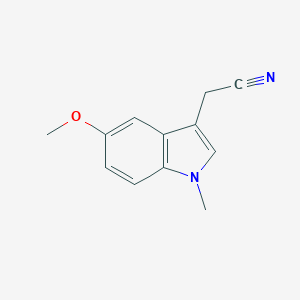
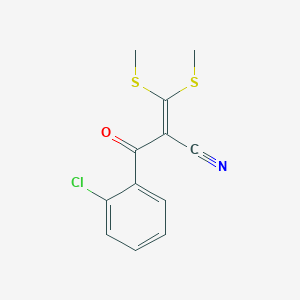
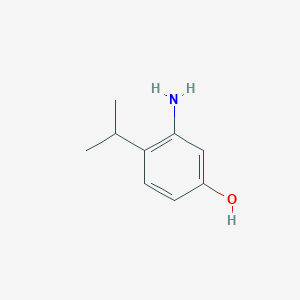
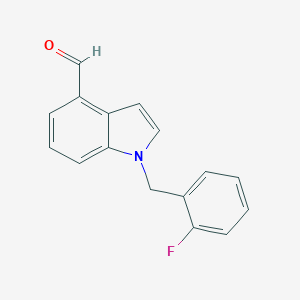


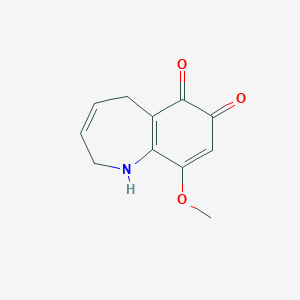


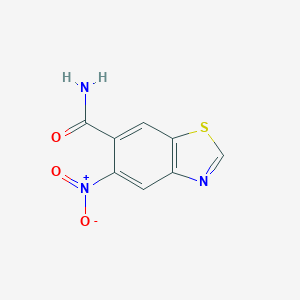
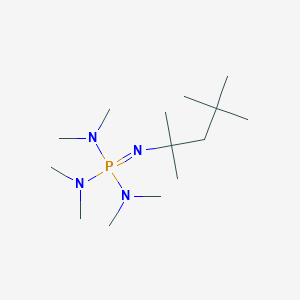
![5-(2-hydroxyethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B67482.png)
